N-2-biphenylyl-2-(phenylthio)acetamide
Description
Chemical Structure: N-2-Biphenylyl-2-(phenylthio)acetamide (C₂₀H₁₇NOS) features a biphenylyl group (two linked benzene rings) attached to an acetamide backbone and a phenylthio (–S–C₆H₅) substituent at the α-carbon (Figure 1). This structural configuration confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.
For example, thioether-containing acetamides often involve reacting thiols with α-haloacetamides under basic conditions .
Applications:
Though direct biological data for this compound are unavailable, structurally related phenylthio-acetamides exhibit diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition (e.g., SIRT2) properties .
Properties
IUPAC Name |
N-(2-phenylphenyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-20(15-23-17-11-5-2-6-12-17)21-19-14-8-7-13-18(19)16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISAKULWAQLMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Biphenylyl vs.
- Electron-Withdrawing Groups : The nitro group in N-(4-nitrophenyl)-2-(phenylthio)acetamide enhances enzyme inhibition (SIRT2) via electron withdrawal, whereas the biphenylyl group may favor membrane penetration due to lipophilicity .
- Thioether Chain Length : Ethylthio derivatives (e.g., ) show higher cytotoxicity than methyl or propyl analogues, suggesting optimal alkyl chain length for target binding.
Functional Group Impact on Properties
A. Phenylthio (–S–C₆H₅) vs. Phenoxy (–O–C₆H₅) :
- Biological Interactions: Thioethers exhibit stronger hydrophobic interactions with protein pockets compared to ethers, as seen in the enhanced anticancer activity of phenylthio-acetamides over phenoxy analogues .
B. Biphenylyl vs. Monophenyl Substituents :
- Lipophilicity: The biphenylyl group increases logP (octanol-water partition coefficient), improving blood-brain barrier penetration but risking hepatotoxicity .
- Steric Hindrance : Bulkier biphenylyl groups may reduce binding affinity to compact enzyme active sites compared to smaller substituents like nitrophenyl .
Hypothetical Data and Predictive Analysis
Based on structural analogues, N-2-biphenylyl-2-(phenylthio)acetamide is predicted to exhibit:
- Anticancer Activity : IC₅₀ ≈ 5–10 µM against solid tumors (e.g., breast cancer MCF-7), leveraging lipophilicity for membrane permeation .
- Metabolic Stability : Moderate hepatic clearance due to thioether oxidation susceptibility, necessitating prodrug strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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